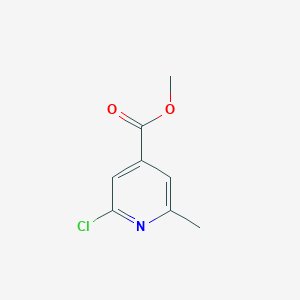
Methylenecyclopropylglycine
Vue d'ensemble
Description
Methylenecyclopropylglycine (MCPrG) is a naturally occurring amino acid found in certain fruits such as ackee and lychee . It is known to be toxic to some animal species and humans .
Synthesis Analysis
MCPrG can be quantified using ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) methods . An extraction procedure from milk samples has been developed, whereas a dilute-and-shoot approach was implemented for urine samples .Molecular Structure Analysis
The molecular formula of MCPrG is C6H9NO2 . Its molecular weight is 127.14 g/mol . The InChIKey of MCPrG is BCLPBTWFAXCEPU-UHFFFAOYSA-N .Chemical Reactions Analysis
MCPrG is known to inhibit β-oxidation and hepatic glucose production . It can conjugate to CoA by branches-chain oxo-acid dehydrogenase via α-oxidation and oxidative decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of MCPrG include a molecular weight of 127.14 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Applications De Recherche Scientifique
Metabolic Consequences of Methylenecyclopropylglycine Poisoning in Rats : This study focused on the effects of MCPG in fasted rats. MCPG administration led to a significant decrease in blood glucose concentration and an increase in lactate and pyruvate levels. It was also found to inhibit the oxidation of certain fatty acids in rat liver mitochondria and reduce the activities of specific enzymes involved in fatty acid metabolism. The study suggests MCPG's role in metabolic disturbances and its potential as a tool for studying metabolic processes (Melde, Jackson, Bartlett, Sherratt, & Ghisla, 1991).
The Toxicity of Methylenecyclopropylglycine : This research examined the inhibitory effects of MCPG and its metabolite, (Methylenecyclopropyl)formyl-CoA, on enzymes involved in fatty acid metabolism. It confirmed MCPG's role as a potent inactivator of certain enzymes, specifically enoyl-CoA hydratases, while showing minimal effect on other enzymes in the β-oxidation pathway. This provides insights into MCPG's specificity and mode of action at a molecular level (Li, Agnihotri, Dakoji, Oh, Lantz, & Liu, 1999).
Mechanism of Hypoglycaemic Action of Methylenecyclopropylglycine : This study demonstrated the hypoglycemic effects of MCPG in starved rats. MCPG caused a decrease in blood glucose and an increase in lactate and non-esterified fatty acids. It specifically inhibited certain acyl-CoA dehydrogenases, indicating that MCPG's physiological effects might arise from inhibition of different enzymes in the beta-oxidation pathway, leading to hypoglycemia and lacticacidemia (Melde, Buettner, Boschert, Wolf, & Ghisla, 1989).
Quantification of Toxins in Soapberry (Sapindaceae) Arils : This study developed a method to quantify MCPG and hypoglycin A in soapberry fruits. The detection of these toxins is crucial for public health investigations linked to soapberry fruit ingestion and outbreaks of hypoglycemic encephalopathy (Isenberg, Carter, Hayes, Graham, Johnson, Mathews, Harden, Takeoka, Thomas, & Pirkle, 2016).
Quantitative HPLC-MS/MS Analysis of Toxins in Soapberry Seeds : This research extended the quantification of MCPG and hypoglycin A to soapberry seeds. It's the first method to measure both toxins in seeds, which is important for understanding the role of these toxins in various illnesses (Sanford, Isenberg, Carter, Mojica, Mathews, Harden, Takeoka, Thomas, Pirkle, & Johnson, 2018).
Propriétés
IUPAC Name |
2-(cyclopropylamino)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(6(8)9)7-5-2-3-5/h5,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLPBTWFAXCEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179838 | |
| Record name | Methylenecyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylenecyclopropylglycine | |
CAS RN |
2517-07-9 | |
| Record name | Methylenecyclopropylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenecyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



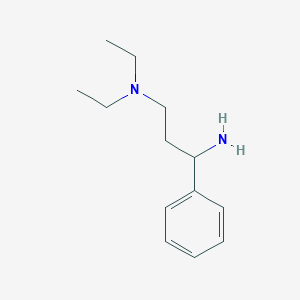
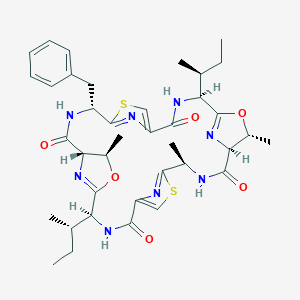
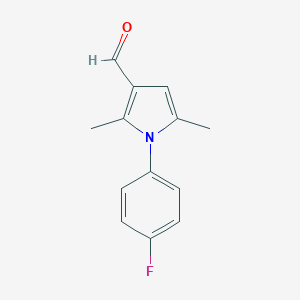
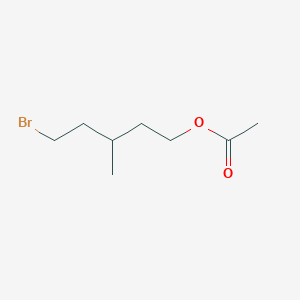
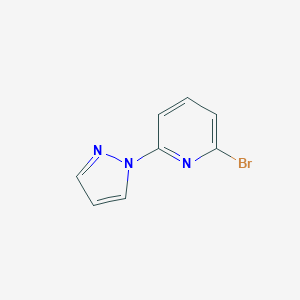
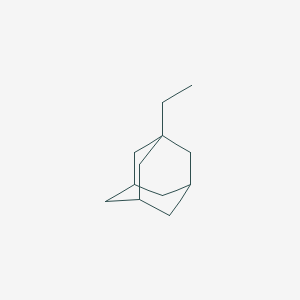
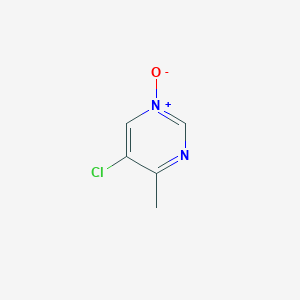
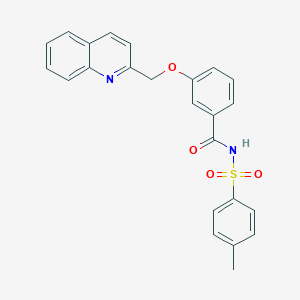
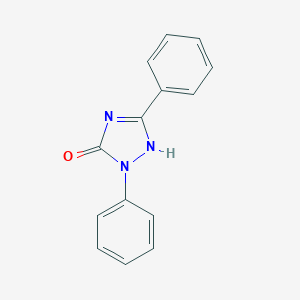
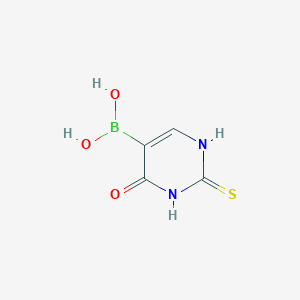
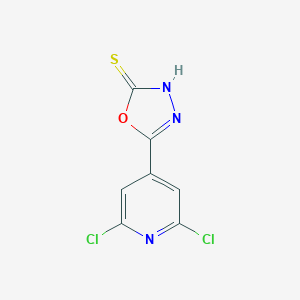
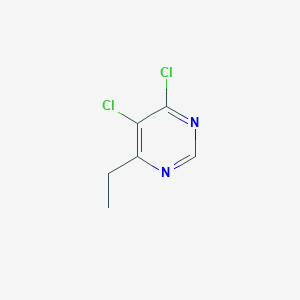
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
